molecular formula C15H12ClF3N2O2 B2954732 5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride CAS No. 2320724-89-6

5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride

Cat. No.: B2954732
CAS No.: 2320724-89-6
M. Wt: 344.72
InChI Key: BULATVJECOGIFI-UHFFFAOYSA-N
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Description

The compound “5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a sequential opening/closing cascade reaction . The reaction involves the use of a, -unsaturated compounds in reactions b with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .

Scientific Research Applications

Development of Precipitation-Resistant Solution Formulations

Research has focused on developing suitable formulations for poorly water-soluble compounds, aiming to increase in vivo exposure for early toxicology and clinical studies. A study conducted by Burton et al. (2012) explored various nonaqueous solution formulations to prevent or delay precipitation of a poorly soluble compound upon dilution with water. Their findings indicated that solubilized, precipitation-resistant formulations achieved the highest plasma concentrations across species, suggesting the importance of such formulations for the successful evaluation of poorly soluble compounds (Burton et al., 2012).

Isomorphous Methyl- and Chloro-Substituted Analogues

Swamy et al. (2013) studied two new isomorphous structures related to heterocyclic compounds, demonstrating how these structures obey the chlorine-methyl exchange rule. This research emphasizes the significance of structural disorders in detecting isomorphism during data-mining procedures, highlighting the intricacies of chemical structure analysis in pharmaceutical research (Swamy et al., 2013).

Crystal and Molecular Structure Analysis

The synthesis and characterization of a compound with a chloropyridinyl methoxyphenyl motif were undertaken by Lakshminarayana et al. (2009). Their work on the crystal structure and intermolecular interactions provides foundational knowledge for understanding the physicochemical properties of such compounds, with implications for drug design and material science (Lakshminarayana et al., 2009).

Synthesis of Methoxylated Pyrrolin-2-ones

Ghelfi et al. (2003) focused on the synthesis of 5-methoxylated 3-pyrrolin-2-ones, aiming at producing useful adducts for the preparation of agrochemicals or medicinal compounds. Their methodology offers insights into the chemical modification of heterocyclic compounds for diverse applications (Ghelfi et al., 2003).

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of new leads to treat various diseases . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2.ClH/c1-22-14-12(17)9(5-10(16)13(14)18)15(21)20-6-8-3-2-4-19-11(8)7-20;/h2-5H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULATVJECOGIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CC3=C(C2)N=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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